molecular formula C15H13Cl2NOS B2760800 2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide CAS No. 339096-21-8

2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide

Cat. No.: B2760800
CAS No.: 339096-21-8
M. Wt: 326.24
InChI Key: MVNRNXNJRQHDIX-UHFFFAOYSA-N
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Description

2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide is a chemical compound with the molecular formula C15H13Cl2NOS. It is known for its unique structure, which includes a dichloroacetamide group and a sulfanyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2,2-dichloroacetamide with 4-[(4-methylphenyl)sulfanyl]aniline. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,2-dichloro-N-[4-(4-methylphenyl)sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c1-10-2-6-12(7-3-10)20-13-8-4-11(5-9-13)18-15(19)14(16)17/h2-9,14H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNRNXNJRQHDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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